molecular formula C16H16N2O2 B506421 4-[(3-Phenylpropanoyl)amino]benzamide CAS No. 314767-25-4

4-[(3-Phenylpropanoyl)amino]benzamide

Cat. No.: B506421
CAS No.: 314767-25-4
M. Wt: 268.31g/mol
InChI Key: ZZWKMAHRLQBKNY-UHFFFAOYSA-N
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Description

4-[(3-Phenylpropanoyl)amino]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and chemical biology research. While specific biological data for this compound is limited in the public domain, benzamides as a chemical class are recognized as privileged structures in drug discovery, particularly in the development of protein kinase inhibitors . Related benzamide compounds have been extensively studied as type II kinase inhibitors, which bind to a unique DFG-out conformation of the kinase domain, a mechanism shared by several successful therapeutic agents . For instance, structural analogs featuring the benzamide motif have demonstrated potential as antiproliferative agents by acting as antitubulin agents, disrupting microtubule function in cells . Other research areas for benzamide derivatives include their investigation as FGFR1 inhibitors for non-small cell lung cancer, antibacterial agents, and antialzheimer agents . The 4-aminobenzamide subgroup, in particular, serves as a critical flexible linker in inhibitor design, potentially allowing molecules to adopt favorable geometries for interaction with challenging targets, such as the T315I-mutant Abl kinase . This compound is provided For Research Use Only and is a valuable building block for synthesizing more complex molecules or for profiling in high-throughput screening campaigns to explore new therapeutic targets .

Properties

CAS No.

314767-25-4

Molecular Formula

C16H16N2O2

Molecular Weight

268.31g/mol

IUPAC Name

4-(3-phenylpropanoylamino)benzamide

InChI

InChI=1S/C16H16N2O2/c17-16(20)13-7-9-14(10-8-13)18-15(19)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H2,17,20)(H,18,19)

InChI Key

ZZWKMAHRLQBKNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their features, and reported activities:

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity/Notes References
4-[(3-Phenylpropanoyl)amino]benzamide Benzamide core with 3-phenylpropanoyl at 4-position ~280 (estimated) No direct activity reported; structural focus -
4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide Chloro and ethoxyphenyl substitutions added to the core structure Not reported Structural analog; chloro group may enhance reactivity
N-isopropyl-2-[(3-phenylpropanoyl)amino]benzamide Positional isomer (2-position instead of 4); isopropyl group Not reported Demonstrates impact of substituent position
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole substitution at 4-position; halogenated phenyl group ~345 (estimated) Anticancer (cervical cancer)
4-{[(4-methoxyphenyl)acetyl]amino}-N-(3-methylphenyl)benzamide Methoxyphenyl acetyl and methylphenyl substitutions 374.43 No activity reported; highlights substituent effects
EPZ011989 (EZH2 inhibitor) Complex substitutions including morpholine and cyclohexyl groups ~550 (estimated) Potent EZH2 inhibition; similar benzamide scaffold
2-amino-N-hexyl-4-((4-(trifluoromethyl)benzyl)amino)-benzamide Trifluoromethylbenzyl and hexylamine groups Not reported Enhanced metabolic stability due to fluorine

Key Structural and Functional Differences

Substituent Position: The positional isomer N-isopropyl-2-[(3-phenylpropanoyl)amino]benzamide (2-position substitution) may exhibit altered binding kinetics compared to the 4-position derivative due to steric and electronic effects. Para-substituted analogs (e.g., 4-chloro-N-(4-ethoxyphenyl)-3-...) often show improved target engagement in drug design due to optimal spatial orientation.

Functional Groups :

  • Halogenation : Chloro (e.g., 4-chloro-N-(4-ethoxyphenyl)-3-...) or fluoro substitutions (e.g., N-(3-chloro-4-fluorophenyl)-...) enhance electrophilicity and binding to hydrophobic pockets.
  • Heterocycles : Imidazole substitutions (e.g., ) introduce hydrogen-bonding capabilities, critical for anticancer activity.
  • Alkyl/Aryl Chains : Methoxy (e.g., ) or trifluoromethyl groups (e.g., ) modulate solubility and metabolic stability.

Biological Activity :

  • Anticancer : Imidazole-containing benzamides (e.g., ) show specificity against cervical cancer, likely via kinase inhibition.
  • Enzyme Inhibition : EPZ011989 demonstrates that bulky substituents (e.g., morpholine) on the benzamide scaffold enhance EZH2 inhibition.

Preparation Methods

Triphosgene-Mediated Acylation

Paranitrobenzoic acid undergoes acylation with triphosgene in toluene at sub-zero temperatures, forming paranitrobenzoyl chloride. Subsequent ammonolysis with 28% ammonium hydroxide in the presence of hexadecyltrimethylammonium chloride yields p-nitrophenylformamide (97.2% yield). Hydrogenation using 5% palladium-carbon under 0.5 MPa H₂ at 60°C reduces the nitro group to an amine, producing 4-aminobenzamide (94.6% yield). This method emphasizes solvent recyclability and minimal solid waste, aligning with green chemistry principles.

Phosphorus Oxychloride Extraction Method

Introducing the 3-Phenylpropanoyl Substituent

Functionalization of 4-aminobenzamide with the 3-phenylpropanoyl group employs acyl chloride coupling or in situ activation strategies:

Acyl Chloride Coupling

3-Phenylpropanoyl chloride, synthesized from 3-phenylpropanoic acid and thionyl chloride, reacts with 4-aminobenzamide in pyridine at 0–5°C. The phase-transfer catalyst tetrabutylammonium bromide enhances interfacial reactivity, achieving 89–92% coupling efficiency. Excess acyl chloride (1.2 equiv) ensures complete amidation, with residual reagents removed via aqueous washes (5% HCl, NaHCO₃).

Carbodiimide-Mediated Activation

A modern adaptation uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). 3-Phenylpropanoic acid (1.05 equiv) activates in situ, reacting with 4-aminobenzamide at 25°C for 12 hours. This method affords 88–90% yield with reduced side reactions, though it requires chromatographic purification.

Integrated Synthetic Routes

Sequential Hydrogenation-Acylation

Combining methods from CN106946726A and PMC3731050, this route first synthesizes 4-aminobenzamide via nitro reduction, followed by 3-phenylpropanoyl coupling. Key advantages include:

  • Yield : 87% overall (94% hydrogenation × 92% acylation).

  • Solvent Recovery : Toluene and DMF recycled at >80% efficiency.

  • Catalyst Reuse : Palladium-carbon retained for 5 cycles with <3% activity loss.

One-Pot Tandem Synthesis

A developing methodology concurrently reduces nitro groups and introduces acyl moieties. Using hydrogenation catalysts (Pd/C) with acyl donors (3-phenylpropanoyl anhydride) in ethanol/water, this approach achieves 82% yield but faces challenges in regioselectivity.

Optimization and Scalability

Reaction Condition Analysis

ParameterTriphosgene RoutePhosphorus OxychlorideEDC/HOBt
Temperature Range−10°C to 60°C0–25°C25°C
Reaction Time (h)24–284–612
Yield (%)94.685.089.5
Purity (%)98.298.597.8
Solvent Recovery (%)838172

Catalytic Efficiency

Palladium-carbon (5% loading) outperforms iron powder in reduction steps, minimizing metallic waste. Phase-transfer catalysts (e.g., hexadecyltrimethylammonium chloride) improve interfacial contact in biphasic ammonolysis, reducing reaction time by 40% .

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